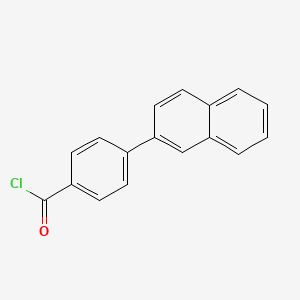
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, a hydroxy group, and a methoxy group attached to a naphthalene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the chlorination of 7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 2-chloro-7-ethyl-6-methoxy-1,4-naphthoquinone.
Reduction: Formation of 2-chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-diol.
Substitution: Formation of 2-amino-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells. This oxidative stress can lead to the disruption of cellular membranes, proteins, and DNA, ultimately inducing cell death. The compound also targets specific enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione
- 7-Ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione
- 2-Chloro-7-methoxynaphthalene-1,4-dione
Uniqueness
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione is unique due to the presence of both chloro and ethyl groups on the naphthoquinone core This structural feature enhances its reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
847667-04-3 |
|---|---|
Formule moléculaire |
C13H11ClO4 |
Poids moléculaire |
266.67 g/mol |
Nom IUPAC |
2-chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO4/c1-3-6-10(18-2)4-7-9(15)5-8(14)13(17)11(7)12(6)16/h4-5,16H,3H2,1-2H3 |
Clé InChI |
YWZZUMJKRKWHIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)









![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)
![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)
